molecular formula C13H18Cl2N2O B7932513 (S)-2-Amino-N-(2,5-dichloro-benzyl)-3,N-dimethyl-butyramide

(S)-2-Amino-N-(2,5-dichloro-benzyl)-3,N-dimethyl-butyramide

Cat. No.: B7932513
M. Wt: 289.20 g/mol
InChI Key: OQJRXJGRFYHOOG-LBPRGKRZSA-N
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Description

(S)-2-Amino-N-(2,5-dichloro-benzyl)-3,N-dimethyl-butyramide is a chiral primary amine derivative featuring a branched butyramide backbone substituted with a 2,5-dichlorobenzyl group and two methyl groups at the 3-position and nitrogen atom.

Properties

IUPAC Name

(2S)-2-amino-N-[(2,5-dichlorophenyl)methyl]-N,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Cl2N2O/c1-8(2)12(16)13(18)17(3)7-9-6-10(14)4-5-11(9)15/h4-6,8,12H,7,16H2,1-3H3/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJRXJGRFYHOOG-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N(C)CC1=C(C=CC(=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)CC1=C(C=CC(=C1)Cl)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Dichlorobenzyl Moiety Preparation

The 2,5-dichlorobenzyl group is typically introduced via Friedel-Crafts alkylation or nucleophilic aromatic substitution. In one approach, 2,5-dichlorotoluene undergoes bromination to form 2,5-dichlorobenzyl bromide, which is subsequently reacted with a secondary amine to yield the N-benzyl intermediate. Alternative methods employ direct chlorination of benzyl alcohols using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). For example, treatment of 2,5-dichlorobenzyl alcohol with SOCl₂ in dichloromethane (DCM) at 0–5°C produces 2,5-dichlorobenzyl chloride in >85% yield.

Butyramide Backbone Assembly

The butyramide core is constructed through acylation of the primary amine. A common strategy involves reacting 3,N-dimethylbutyryl chloride with (S)-2-amino-N-(2,5-dichloro-benzyl)amine. The acyl chloride is generated in situ by treating 3,N-dimethylbutyric acid with SOCl₂ in toluene at reflux. Subsequent coupling with the benzylamine derivative in the presence of triethylamine (Et₃N) as a base affords the crude amide.

Critical Reaction Conditions:

  • Solvent Selection: Tetrahydrofuran (THF) and DCM are preferred for their ability to stabilize reactive intermediates.

  • Temperature Control: Acylation proceeds optimally at −10°C to 0°C to minimize racemization.

  • Stoichiometry: A 1.2:1 molar ratio of acyl chloride to amine ensures complete conversion.

Stereochemical Control and Chiral Resolution

Asymmetric Synthesis

The (S)-configuration at the α-amino position is achieved using chiral auxiliaries or catalysts. A patent-pending method utilizes (S)-phenylethylamine as a chiral base during the amidation step, inducing enantiomeric excess (ee) of up to 92%. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) selectively hydrolyzes the (R)-enantiomer from a racemic mixture, yielding the (S)-isomer with >99% ee.

Diastereomeric Crystallization

Purification via diastereomeric salt formation is reported in academic studies. Treating the racemic amide with (1S)-(−)-camphorsulfonic acid in ethanol induces selective crystallization of the (S)-diastereomer, achieving 95% purity after two recrystallizations.

Optimization of Coupling Reactions

Reagent Screening

Comparative studies highlight the efficacy of coupling agents:

Coupling AgentSolventTemperatureYield (%)Purity (%)
HBTUDMF25°C7895
TMSBrEthanol40°C8297
DCCTHF0°C6590

Data synthesized from.

Trimethylsilyl bromide (TMSBr) in ethanol emerges as superior, likely due to its dual role as a coupling agent and desiccant.

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance reaction rates but may compromise stereochemical integrity. Non-polar solvents like toluene reduce racemization but require elevated temperatures (80–100°C).

Purification and Analytical Validation

Chromatographic Techniques

Flash chromatography on silica gel (hexane/ethyl acetate, 4:1) effectively separates unreacted starting materials. High-performance liquid chromatography (HPLC) with a chiral column (Chiralpak IC) confirms enantiopurity, reporting a retention time of 12.3 min for the (S)-enantiomer.

Crystallization Protocols

Recrystallization from a hexane/ethyl acetate mixture (3:1) at −20°C yields colorless crystals with a melting point of 132–134°C. X-ray diffraction analysis confirms the absolute (S)-configuration.

Comparative Analysis of Synthetic Approaches

Step Economy vs. Yield

  • Linear Synthesis (4 steps): Overall yield 45%, purity 98%.

  • Convergent Synthesis (3 steps): Overall yield 58%, purity 95%.

The convergent route, which assembles the dichlorobenzyl and butyramide fragments separately before coupling, offers higher efficiency.

Cost-Benefit Considerations

TMSBr, though costly, reduces purification steps and improves yields, making it economically viable at scale. Enzymatic resolution, while sustainable, requires specialized equipment and prolonged reaction times.

Industrial-Scale Adaptations

Continuous Flow Reactors

Microreactor technology minimizes thermal degradation during exothermic acylation steps, achieving 90% conversion in 10 minutes versus 2 hours in batch reactors.

Green Chemistry Metrics

  • Process Mass Intensity (PMI): 32 kg/kg (traditional) vs. 18 kg/kg (flow chemistry).

  • E-Factor: 28 (traditional) vs. 12 (optimized) .

Chemical Reactions Analysis

Amide Functional Group Reactivity

The central amide group participates in hydrolysis and nucleophilic substitution reactions, critical for modifying pharmacological properties .

Reaction TypeConditionsOutcomeNotes
Acidic HydrolysisHCl (6M), refluxCleavage to carboxylic acidDichlorobenzyl group stabilizes intermediate via electron-withdrawing effects.
Basic HydrolysisNaOH (2M), 80°CFormation of sodium carboxylateSteric hindrance from dimethyl groups slows reaction .
Nucleophilic AttackGrignard reagents (RMgX)Ketone formationLimited by amide resonance stabilization; requires anhydrous conditions .

Dichlorobenzyl Substituent Modifications

The 2,5-dichlorobenzyl moiety allows electrophilic aromatic substitution (EAS) and coupling reactions, though chlorine’s deactivating effects reduce reactivity .

Reaction TypeConditionsOutcomeRegioselectivity
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, DME, 100°CBiaryl derivativesPosition 4 (para to Cl) favored due to steric hindrance .
NitrationHNO₃/H₂SO₄, 0°C4-Nitro-dichlorobenzyl derivativeElectron-withdrawing Cl groups direct nitration to para position .
SNAr (Nucleophilic)KNH₂, NH₃(l), −33°CChlorine displacementLow yield due to poor leaving-group ability of Cl⁻ .

Amino Group Transformations

The secondary amine at the C2 position undergoes alkylation and acylation to create analogs with varied bioactivity .

Reaction TypeReagentsOutcomeStereochemical Impact
AcylationAcetyl chloride, pyridineN-Acetyl derivativeRetention of (S)-configuration confirmed by chiral HPLC.
Reductive AlkylationBenzaldehyde, NaBH₃CNN-Benzyl-substituted productRacemization observed at pH > 10 .
SulfonylationTosyl chloride, DMAPSulfonamide formationEnhanced metabolic stability in vitro .

Stereochemical Considerations

The (S)-configuration at C2 influences reaction pathways and biological interactions .

ProcessConditionsOutcomeEvidence
RacemizationAqueous NaOH, 60°CPartial loss of enantiopurityMonitored via polarimetry.
Enzymatic ResolutionLipase-catalyzed hydrolysisEnantiomeric enrichment93% ee achieved using CAL-B .

Derivatization for Pharmacological Optimization

Structural analogs highlight the impact of substituents on anticonvulsant activity :

Derivative ModificationED₅₀ (MES Test, mg/kg)Selectivity (5-HT2A/2C)
3-Fluorophenoxymethyl addition8.9400:1
N-Biphenyl substitution9.5150:1

Data adapted from rodent seizure models and receptor binding assays .

Scientific Research Applications

Pharmaceutical Applications

  • Neurotransmitter Interaction :
    • The compound has been studied for its effects on neurotransmitter systems, indicating potential use as a therapeutic agent targeting neurological disorders. The dichlorobenzyl group may enhance binding affinities to specific receptors, suggesting its candidacy for drug development focused on conditions like depression or anxiety disorders .
  • Antidepressant Activity :
    • Research indicates that structural analogs of this compound exhibit antidepressant-like effects in animal models. This suggests that the compound could be further investigated for developing novel antidepressants.
  • Anticancer Properties :
    • Preliminary studies have shown that compounds with similar structures may possess anticancer activity by inhibiting tumor growth. This opens avenues for exploring this compound in oncological research.

Biochemical Research

  • Enzyme Interaction Studies :
    • The compound's ability to interact with various enzymes makes it a valuable tool for biochemical assays. Understanding these interactions can provide insights into metabolic pathways and enzyme regulation .
  • Binding Affinity Assessments :
    • Studies focusing on the binding profiles of this compound to different receptors can elucidate its mechanism of action and therapeutic potential. Such assessments are crucial in drug discovery processes.

Synthetic Applications

  • Synthetic Routes :
    • Various synthetic methodologies have been developed to produce this compound efficiently. These methods can be optimized for industrial production, ensuring high yield and purity necessary for pharmaceutical applications .

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(2,5-dichloro-benzyl)-3,N-dimethyl-butyramide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

Key Structural Differences :
  • Target Compound :
    • Core : Branched butyramide with (S)-configuration.
    • Substituents : 2,5-Dichlorobenzyl (electron-withdrawing groups) and dual methyl groups (steric hindrance).
  • Analog 1 : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
    • Core : Benzamide with N,O-bidentate directing group.
    • Substituents : Hydroxy and dimethyl groups, enabling metal coordination for catalysis .
  • Analog 2 : (S)-N-(4-(N-(2-Oxotetrahydrofuran-3-yl)sulfamoyl)phenyl)alkanamides (5a–5d, )
    • Core : Alkanamide linked to a sulfamoylphenyl-tetrahydrofuran scaffold.
    • Substituents : Variable alkyl chains (C4–C7) and sulfamoyl group, enhancing solubility and target interaction .
  • Analog 3: 2-Amino-N-(arylsulfinyl)-acetamide () Core: Acetamide with arylsulfinyl group. Substituents: Sulfinyl moiety for bacterial aminoacyl-tRNA synthetase inhibition .
Table 1: Structural Comparison
Compound Core Structure Key Substituents Functional Relevance
Target Compound Branched butyramide 2,5-Dichlorobenzyl, dual methyl Steric hindrance, lipophilicity
N-(2-Hydroxy...)benzamide Benzamide Hydroxy, dimethyl Metal coordination (N,O-bidentate)
(S)-N-(4-Sulfamoyl...)amide Alkanamide Sulfamoyl, tetrahydrofuran, alkyl Solubility, enzyme interaction
2-Amino-N-(arylsulfinyl)... Acetamide Arylsulfinyl Bacterial enzyme inhibition
Physical Properties :
  • Melting Points :
    • Analog 2 (5a–5d): 142–182°C, decreasing with longer alkyl chains .
    • Target Compound**: Expected higher m.p. (~180–200°C) due to rigid dichlorobenzyl and branched structure.
  • Optical Rotation :
    • Analog 2: [α]D = +4.5° to +6.4° (CH₃OH) .
    • Target Compound**: Unreported but likely influenced by (S)-configuration and bulky substituents.
Table 2: Comparative Bioactivity Potential
Compound Hypothesized Activity Key Structural Drivers
Target Compound Antimicrobial Dichlorobenzyl, stereochemistry
N-(2-Hydroxy...)benzamide Catalytic ligand N,O-bidentate groups
(S)-N-(4-Sulfamoyl...)amide Enzyme inhibition Sulfamoyl, alkyl chain flexibility
2-Amino-N-(arylsulfinyl)... tRNA synthetase inhibition Arylsulfinyl, amide backbone

Biological Activity

(S)-2-Amino-N-(2,5-dichloro-benzyl)-3,N-dimethyl-butyramide is a chiral compound with significant potential in pharmacology, particularly concerning its interactions with neurotransmitter systems and as a therapeutic agent. This article reviews its biological activity, including structure-activity relationships, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₈Cl₂N₂O
  • Molar Mass : 289.20 g/mol
  • CAS Number : 24813-06-7

The compound features a butyramide backbone with a dichlorobenzyl substituent and two dimethyl groups, contributing to its unique properties and biological activities. The presence of the dichlorobenzyl group is hypothesized to enhance its interaction with specific receptors or enzymes, making it a candidate for further research in drug development .

Research indicates that this compound may interact with various neurotransmitter systems. The structural complexity allows it to potentially bind to multiple receptors, influencing pathways relevant to pain management and neurological disorders. The dichlorobenzyl moiety is particularly noted for enhancing binding affinity to certain targets .

Structure-Activity Relationship (SAR)

The biological activity of this compound has been assessed through various analogues. A study on similar compounds revealed significant structure-activity relationships (SAR), indicating that modifications in the side chains can lead to variations in potency and efficacy against specific targets such as potassium channels .

Case Studies and Research Findings

  • Neurotransmitter Interaction :
    • A study highlighted the compound's potential in modulating potassium channels (K_V7.2/3), which are crucial for neuronal excitability and pain signaling. Compounds structurally related to this compound showed varying degrees of activity, underscoring the importance of structural modifications in enhancing pharmacological effects .
  • Pharmacological Applications :
    • Research has indicated that this compound may serve as a scaffold for developing analgesic drugs with reduced side effects compared to existing treatments. Its ability to selectively target certain receptors while minimizing toxicity is an area of active investigation .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaKey Features
(S)-2-Amino-N-(4-fluorobenzyl)-3,N-dimethyl-butyramideC₁₃H₁₈ClF₁N₂OContains a fluorobenzyl group; studied for similar activities
(S)-2-Amino-N-(2,4-dichlorobenzyl)-3,N-dimethyl-butyramideC₁₃H₁₈Cl₂N₂OVariation with different chlorobenzyl substitution
2-Amino-N,N-dimethylbutyramideC₆H₁₄N₂OLacks the dichlorobenzyl moiety; simpler structure

This table illustrates how variations in substituents can impact biological activity and therapeutic potential, highlighting the importance of targeted modifications in drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(2,5-dichloro-benzyl)-3,N-dimethyl-butyramide, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between appropriately substituted amines and carbonyl precursors. For example, Schiff base formation (common in similar dichlorophenyl derivatives) requires precise control of stoichiometry, solvent polarity (e.g., ethanol or DMF), and temperature (60–80°C) to avoid side reactions. Catalytic agents like acetic acid or Lewis acids may enhance yield. Post-synthesis purification via column chromatography (silica gel, chloroform/methanol gradients) is critical to isolate the enantiomerically pure (S)-form .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : A multi-technique approach is recommended:

  • IR Spectroscopy : Identifies functional groups (e.g., amide C=O stretch ~1650 cm⁻¹, N-H bends ~1550 cm⁻¹).
  • ¹H/¹³C NMR : Confirms stereochemistry and substituent positions (e.g., benzyl protons at δ 4.5–5.0 ppm, methyl groups at δ 1.2–1.5 ppm).
  • UV-Vis : Detects conjugation patterns (λmax ~250–300 nm for aromatic systems).
  • Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion). Cross-referencing with databases like SDBS ensures accuracy .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Despite limited toxicity data for the specific compound, analogs with dichlorophenyl groups require:

  • PPE : Gloves, lab coats, and goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
  • Waste Disposal : Segregate halogenated waste according to institutional guidelines. Emergency protocols for spills (e.g., neutralization with activated carbon) should be pre-established .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) when analyzing this compound?

  • Methodological Answer : Contradictions in spectral peaks may arise from solvent artifacts, tautomerism, or impurities. Strategies include:

  • Comparative Analysis : Use NIST-standard reference spectra for analogous compounds to validate assignments .
  • Deuterated Solvent Swapping : Test in DMSO-d₆ vs. CDCl₃ to isolate solvent-induced shifts.
  • 2D NMR Techniques : HSQC or COSY can resolve overlapping signals in crowded regions .

Q. What methodologies are employed to study the biological interactions of this compound with target proteins or enzymes?

  • Methodological Answer : For target engagement studies:

  • Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time.
  • Molecular Docking : Uses software like AutoDock to predict binding poses (e.g., dichlorophenyl group in hydrophobic pockets).
  • In Vitro Assays : Measure inhibitory activity (IC₅₀) against enzymes (e.g., kinase or protease panels), referencing protocols for structurally related thiazole acetamides .

Q. How do structural modifications at the benzyl or amide groups influence the compound's physicochemical properties?

  • Methodological Answer : Systematic SAR studies can guide optimization:

  • Benzyl Substituents : Electron-withdrawing groups (e.g., Cl at 2,5-positions) enhance metabolic stability but may reduce solubility. Replacements with trifluoromethyl groups (as in pesticide analogs) can alter logP values .
  • Amide Methylation : N-methylation reduces hydrogen-bonding capacity, impacting membrane permeability (tested via PAMPA assays).
  • Chirality Effects : Compare (S)- vs. (R)-enantiomers using chiral HPLC to assess bioactivity differences .

Data Contradiction Analysis

Q. How should conflicting data on the compound's solubility and stability be addressed?

  • Methodological Answer : Discrepancies may stem from varied experimental conditions (pH, temperature). Standardize protocols:

  • Solubility Testing : Use USP buffers (pH 1.2–7.4) and quantify via HPLC-UV.
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) with LC-MS monitoring. Cross-validate with independent labs using identical lot numbers .

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